Tr-PEG9

説明

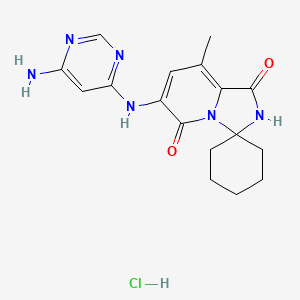

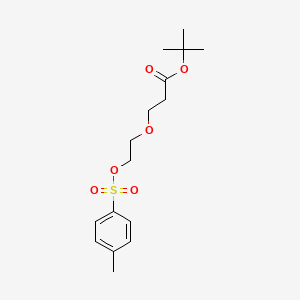

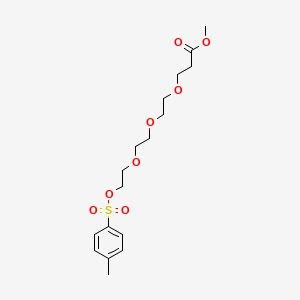

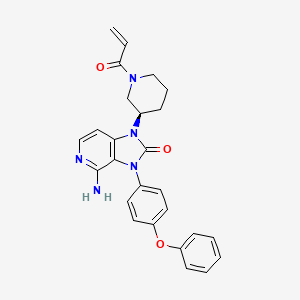

Tr-PEG9 is a PEG derivative which may be useful in the development of antibody drug conjugates . It has a trityl protecting group and a terminal hydroxyl group .

Synthesis Analysis

This compound is a PROTAC linker that can be used to synthesize PROTAC molecules. It is also a non-cleavable 9-unit PEG ADC linker that is used in the synthesis of antibody-conjugated drugs (ADCs) .Molecular Structure Analysis

The molecular formula of this compound is C35H48O9 . It has a molecular weight of 612.8 g/mol . The functional group of this compound is Trityl/Hydroxyl .Physical And Chemical Properties Analysis

This compound has a molecular weight of 612.8 g/mol . It has a chemical formula of C35H48O9 . The elemental analysis shows that it contains C, 68.61; H, 7.90; O, 23.50 .科学的研究の応用

薬物送達システム

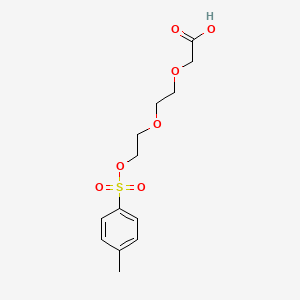

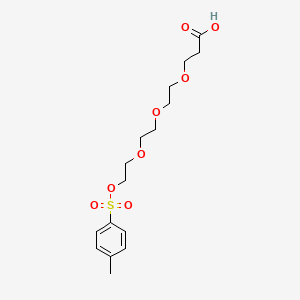

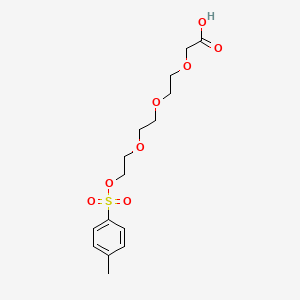

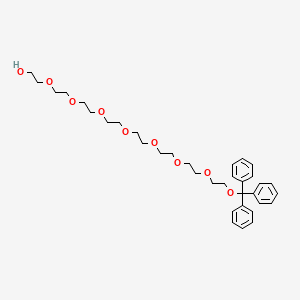

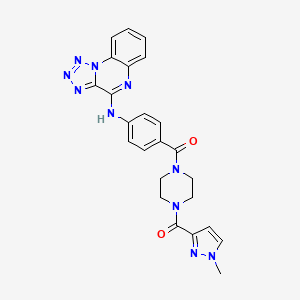

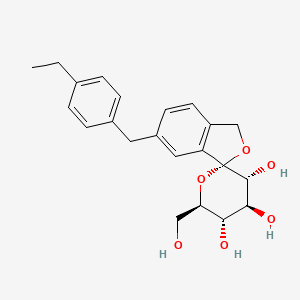

Tr-PEG9は、トリチル保護基と末端ヒドロキシル基を持つPEGリンカーです {svg_1}. 親水性PEG鎖は、水性媒体中の化合物の水溶性を高めます {svg_2}. これは、薬物送達システムに最適な候補です {svg_3}. PEGylation技術は、siRNA、mRNA、およびpDNAなどの送達システムにも適用できます {svg_4}.

長時間作用型薬剤

PEGリンカーは、30年以上臨床で使用されており、徐々に長時間作用型薬剤の主流ソリューションとなっています {svg_5}. PEGylationは、小分子薬の物理化学的特性と薬物動態の特定の欠陥に対処できます {svg_6}.

タンパク質およびペプチド薬

PEGylationは、組換えタンパク質の免疫原性を低下させ、生体内の代謝を延長し、タンパク質活性を高めます {svg_7}. FDAまたはEUが承認したPEG化薬剤は、世界市場で30種類以上あり、市場規模は100億ドルを超えています {svg_8}.

生物学的調査

PEGリンカーは、水への溶解性、優れた生体適合性、非免疫原性のために、生物学的研究で広く使用されています {svg_9} {svg_10}. 抗体薬物複合体、ナノ粒子薬物送達、ビオチン化、PEG化タンパク質薬で使用されています {svg_11} {svg_12}.

治療法

PEG修飾は、コンジュゲートの元の特性を改善するため、さまざまな分野で利用されています {svg_13}. PEGを薬物分子に共有結合すると、水溶性、バイオアベイラビリティ、薬物動態、免疫原性、生物学的活性が向上します {svg_14}.

組織工学

PEG由来のハイドロゲルは、骨特異的マーカーの遺伝子発現、骨関連マトリックスの分泌、ミネラル化を増加させ、骨工学療法に潜在的な影響を与える可能性があります {svg_15}. PEGとその誘導体は、成長中の組織における細胞挙動の精密制御に役立ちます {svg_16}.

Safety and Hazards

生化学分析

Biochemical Properties

Tr-PEG9 plays a role in biochemical reactions, particularly in drug delivery . It interacts with various biomolecules, enhancing their water solubility . The hydroxyl group of this compound can react to further derivatize the compound .

Cellular Effects

The cellular effects of this compound are primarily related to its role in drug delivery . As a PEG derivative, this compound can influence cell function by enhancing the solubility and stability of therapeutic agents . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism may depend on the particular drug or biomolecule it is associated with.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with other biomolecules. The hydroxyl group of this compound can react to further derivatize the compound, allowing it to form conjugates with drugs or other biomolecules . This can influence the activity of these molecules at the molecular level, potentially affecting processes such as enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would largely depend on the specific context of its use, particularly the biomolecules it is associated with. As a PEG derivative, this compound can enhance the stability of these molecules, potentially influencing their long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically reported in the literature. As a PEG derivative, its effects would likely be related to its role in enhancing the solubility and stability of associated biomolecules .

Metabolic Pathways

As a PEG derivative, it may interact with enzymes or cofactors as part of its role in enhancing the solubility and stability of associated biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by its properties as a PEG derivative. Its hydrophilic PEG chain could facilitate its distribution in aqueous environments .

Subcellular Localization

As a PEG derivative, it may be found wherever its associated biomolecules are localized within the cell .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48O9/c36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31-44-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15,36H,16-31H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAWPOYSSQJMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)